molecular formula C8H7ClN2 B1613176 4-Chloro-6-methyl-1H-indazole CAS No. 885521-74-4

4-Chloro-6-methyl-1H-indazole

Cat. No. B1613176
CAS RN: 885521-74-4
M. Wt: 166.61 g/mol
InChI Key: UTHDVLOCAYLOSJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1H-indazole is a heterocyclic aromatic organic compound . It is a derivative of indazole, which is a bicyclic compound consisting of the fusion of benzene and pyrazole .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 166.608 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles, including this compound, have been studied . The reactions include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.608 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 326.1±22.0 °C at 760 mmHg .

Scientific Research Applications

Discovery and Optimization of TRPA1 Antagonists

Research led by Rooney et al. (2014) identified compounds related to the indazole ring system, demonstrating significant potential in medicinal chemistry, particularly as antagonists of the TRPA1 ion channel. These compounds showed robust activity in rodent models of inflammatory pain, illustrating the therapeutic applications of indazole derivatives in pain management Rooney et al., 2014.

Corrosion Inhibition

Studies by Lagrenée et al. (2002) and Bentiss et al. (2007) explored the efficiency of triazole derivatives, which are structurally related to indazoles, in corrosion inhibition of mild steel in acidic media. These compounds demonstrated high inhibition efficiencies, suggesting the utility of indazole derivatives in protecting metals from corrosion Lagrenée et al., 2002; Bentiss et al., 2007.

Anticancer Drug Design

Research on ruthenium anticancer drugs by Reisner et al. (2005) involved synthesizing mixed chloro-azole ruthenium complexes, including indazole derivatives. These complexes showed potential antitumor activity, highlighting the role of indazole-based compounds in the development of new cancer treatments Reisner et al., 2005.

Structural Studies of Fluorinated Indazoles

Teichert et al. (2007) investigated the structures of NH-indazoles through X-ray crystallography and spectroscopic methods. This research contributes to understanding the molecular structure and supramolecular interactions of indazole derivatives, which is essential for designing compounds with desired physical and chemical properties Teichert et al., 2007.

Synthesis and Biological Evaluation of Indazolyl Derivatives

Samadhiya et al. (2012) reported on the synthesis of indazolyl derivatives with potential biological interest. This work demonstrates the versatility of indazole as a core structure for developing compounds with various biological activities Samadhiya et al., 2012.

Safety and Hazards

When handling 4-Chloro-6-methyl-1H-indazole, it is advised to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation. Use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Indazole-containing derivatives, including 4-Chloro-6-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

4-chloro-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDVLOCAYLOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646491
Record name 4-Chloro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885521-74-4
Record name 4-Chloro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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